molecular formula C12H14N2O3 B12051230 Methyl (E)-2-(3-(dimethylamino)acryloyl)isonicotinate

Methyl (E)-2-(3-(dimethylamino)acryloyl)isonicotinate

Cat. No.: B12051230
M. Wt: 234.25 g/mol
InChI Key: LFXWCSKUPVAECB-FNORWQNLSA-N
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Description

Methyl (E)-2-(3-(dimethylamino)acryloyl)isonicotinate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of a dimethylamino group and an isonicotinate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-2-(3-(dimethylamino)acryloyl)isonicotinate typically involves the reaction of (meth)acryloyl chloride with isonicotinic acid in the presence of a base such as triethylamine. The reaction is carried out in a tubular reactor, resulting in high conversions of the reactants to the desired product within a short reaction time . The use of continuous flow processes has been shown to be efficient and convenient for the synthesis of acrylate monomers .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes, with optimization for large-scale production. The use of continuous flow reactors allows for high throughput and minimizes the formation of unwanted side products . This method ensures a consistent and high yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-(3-(dimethylamino)acryloyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted acrylates.

Mechanism of Action

The mechanism of action of Methyl (E)-2-(3-(dimethylamino)acryloyl)isonicotinate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s acrylate moiety can undergo polymerization, leading to the formation of cross-linked networks with enhanced mechanical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (E)-2-(3-(dimethylamino)acryloyl)isonicotinate is unique due to its isonicotinate moiety, which imparts distinct chemical properties and reactivity compared to other acrylates. This uniqueness makes it valuable for specific applications in polymer chemistry and materials science.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2-[(E)-3-(dimethylamino)prop-2-enoyl]pyridine-4-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-14(2)7-5-11(15)10-8-9(4-6-13-10)12(16)17-3/h4-8H,1-3H3/b7-5+

InChI Key

LFXWCSKUPVAECB-FNORWQNLSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=NC=CC(=C1)C(=O)OC

Canonical SMILES

CN(C)C=CC(=O)C1=NC=CC(=C1)C(=O)OC

Origin of Product

United States

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